5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride
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Overview
Description
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyrrole ring, along with a sulfonyl chloride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride typically involves the introduction of the trifluoromethyl group into the pyrrole ring, followed by the addition of the sulfonyl chloride group. One common method involves the reaction of a pyrrole derivative with trifluoromethylating agents under controlled conditions. The sulfonyl chloride group is then introduced through sulfonation reactions using reagents like chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other derivatives that retain the trifluoromethyl group, which imparts unique chemical properties to the products.
Scientific Research Applications
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride involves its ability to interact with various molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and exhibit similar reactivity and applications.
Trifluoromethylbenzenes: These compounds have a trifluoromethyl group attached to a benzene ring and are used in similar contexts, such as pharmaceuticals and agrochemicals.
Uniqueness
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group on a pyrrole ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable derivatives, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NO2S/c6-13(11,12)4-2-1-3(10-4)5(7,8)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCHLWPVAOGIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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